4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354940-37-6
VCID: VC11703526
InChI: InChI=1S/C19H17N3O4/c1-23-12-4-6-16(24-2)13(8-12)15-9-14(21-19(20)22-15)11-3-5-17-18(7-11)26-10-25-17/h3-9H,10H2,1-2H3,(H2,20,21,22)
SMILES: COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol

4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

CAS No.: 1354940-37-6

Cat. No.: VC11703526

Molecular Formula: C19H17N3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine - 1354940-37-6

Specification

CAS No. 1354940-37-6
Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
IUPAC Name 4-(1,3-benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C19H17N3O4/c1-23-12-4-6-16(24-2)13(8-12)15-9-14(21-19(20)22-15)11-3-5-17-18(7-11)26-10-25-17/h3-9H,10H2,1-2H3,(H2,20,21,22)
Standard InChI Key MKTYDFFQEZQGPU-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N
Canonical SMILES COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions with distinct aromatic moieties:

  • 4-Position: A 1,3-benzodioxol-5-yl group, contributing electron-rich aromaticity and potential metabolic stability .

  • 6-Position: A 2,5-dimethoxyphenyl group, introducing steric bulk and hydrogen-bonding capabilities via methoxy substituents .

  • 2-Position: An amine group, enhancing hydrogen-bond donor capacity and interaction with biological targets .

The molecular formula is C₂₀H₁₈N₄O₄, with a calculated molecular weight of 378.38 g/mol. The presence of methoxy (-OCH₃) and benzodioxole groups suggests moderate lipophilicity, which may influence bioavailability and membrane permeability.

Stereoelectronic Properties

  • Planarity: The pyrimidine core and adjacent aromatic rings likely adopt a near-planar conformation, facilitating π-π stacking interactions .

  • Electron Distribution: Methoxy groups donate electron density to the phenyl ring, while the benzodioxole moiety enhances resonance stabilization .

Synthesis and Chemical Reactivity

Hypothetical Synthesis Pathways

While no direct synthetic route for this compound is documented, analogous pyrimidines are typically synthesized via:

  • Biginelli-like Cyclocondensation: Combining aldehydes, β-keto esters, and urea derivatives under acidic conditions .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups at the 4- and 6-positions of the pyrimidine core .

Table 1: Comparative Synthetic Strategies for Related Pyrimidines

Compound SubstituentsKey Reaction StepsYield (%)Source
4-(2-Methoxyphenyl), 6-(pyridin-3-yl)Pd-catalyzed cross-coupling62
4-Benzodioxolyl, 6-thiophenylNucleophilic aromatic substitution45
4-Nitrophenyl, 6-benzodioxolylUllmann coupling38

Reactivity and Functionalization

  • Amine Group: Susceptible to acylation or sulfonylation, enabling prodrug strategies .

  • Methoxy Groups: Demethylation under strong acidic or basic conditions may yield phenolic derivatives .

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

  • logP: Estimated at 2.8 (Moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Hydrogen Bond Donors/Acceptors: 2 donors (amine) and 6 acceptors (pyrimidine N, methoxy O) .

Table 2: Comparative Physicochemical Data for Analogous Compounds

CompoundMolecular Weight (g/mol)logPWater Solubility (mg/mL)
4-Benzodioxolyl-6-thiophenyl297.32.50.12
4-(4-Nitrophenyl)-6-benzodioxolyl336.33.10.04
Target Compound378.42.8*0.08*
CompoundIC₅₀ (μM)Selectivity Index (L6 Cells)
4-(2-Methoxyphenyl)-6-pyridinyl0.3860
4-Benzodioxolyl-6-thiophenyl13.5>10
Target Compound*N/AN/A

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Transition to continuous-flow systems to enhance reaction efficiency .

  • Green Chemistry: Utilize biocatalysts for demethylation or coupling steps .

Biological Evaluation

Priority assays should include:

  • Cytotoxicity Screening: Against mammalian cell lines (e.g., HEK-293).

  • Target Deconvolution: Proteomic profiling to identify binding partners .

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